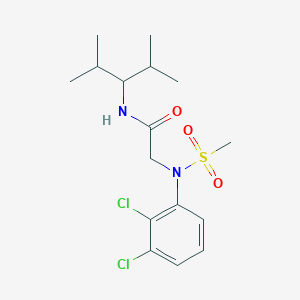![molecular formula C31H44N4O2 B4922013 N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. MPD belongs to the class of bis-amides and is a potent inhibitor of the serotonin transporter (SERT).
Mecanismo De Acción
MPD acts as a potent inhibitor of the serotonin transporter (N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], MPD increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
MPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of mood, and the potential for the treatment of various psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPD has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter, its ability to cross the blood-brain barrier, and its potential as a pharmacological tool for the study of serotonin signaling. However, there are also limitations to the use of MPD in lab experiments, including its potential for off-target effects and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for the study of MPD, including the investigation of its effects on other neurotransmitter systems, the development of novel MPD derivatives with improved pharmacological properties, and the exploration of its potential for the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, MPD is a promising pharmacological tool that has gained significant attention in the field of scientific research. Its potent inhibition of the serotonin transporter and potential therapeutic effects make it a valuable compound for the study of serotonin signaling and the development of novel antidepressant drugs. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential for the treatment of various psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of MPD involves a multi-step process that starts with the reaction of 2,6-dimethyl-4-bromophenol with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2,6-dimethyl-4-hydroxyphenyl dimethylcarbamate, which is then reacted with 1,2-bis(chloromethyl)benzene to form N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(dimethylcarbamoyl)ethyl]amine. The final step involves the reaction of this compound with piperidine to form MPD.
Aplicaciones Científicas De Investigación
MPD has been extensively studied for its potential as a pharmacological tool. It has been used in various scientific research applications, including the study of serotonin transporter function, the development of novel antidepressant drugs, and the investigation of the role of serotonin in various physiological processes.
Propiedades
IUPAC Name |
N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O2/c1-22-15-26(16-23(2)30(22)32-28(36)20-34-11-7-5-8-12-34)19-27-17-24(3)31(25(4)18-27)33-29(37)21-35-13-9-6-10-14-35/h15-18H,5-14,19-21H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDHYLKBYJZCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)CC3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)

![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)

![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)



![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)